1-(azidomethoxy)-2-methoxyethane

Description

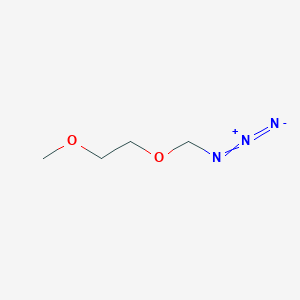

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethoxy)-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-8-2-3-9-4-6-7-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXAYZKWFLOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(azidomethoxy)-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(azidomethoxy)-2-methoxyethane, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthetic procedure for this specific molecule, this guide outlines a plausible and robust two-step synthetic pathway based on well-established organic chemistry principles. The proposed synthesis involves the chloromethylation of 2-methoxyethanol followed by a nucleophilic substitution with sodium azide.

This guide includes detailed experimental protocols, a summary of quantitative data, and essential safety information, particularly concerning the handling of potentially hazardous intermediates and the final azide product.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from commercially available 2-methoxyethanol.

-

Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane. This intermediate is synthesized by the reaction of 2-methoxyethanol with formaldehyde and hydrogen chloride. This reaction forms a chloromethyl ether, a reactive intermediate suitable for subsequent nucleophilic substitution.

-

Step 2: Synthesis of this compound. The target compound is obtained by the reaction of 1-(chloromethoxy)-2-methoxyethane with sodium azide in a suitable solvent. This is a standard SN2 reaction where the azide ion displaces the chloride.

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(chloromethoxy)-2-methoxyethane

This procedure is adapted from established methods for the formation of chloromethyl ethers from alcohols.[1]

Materials:

-

2-Methoxyethanol

-

Paraformaldehyde

-

Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)

-

Anhydrous Dichloromethane (or another suitable inert solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Charge the flask with 2-methoxyethanol (1.0 eq) and paraformaldehyde (1.2 eq).

-

Add anhydrous dichloromethane to the flask to create a stirrable suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

-

Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed. The reaction is typically complete within a few hours.

-

Upon completion, stop the flow of HCl and allow the mixture to warm to room temperature.

-

If any solid remains, filter the reaction mixture.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine. Caution: Perform this step carefully due to potential gas evolution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(chloromethoxy)-2-methoxyethane.

Note: The crude product may be used directly in the next step without further purification, as chloromethyl ethers can be unstable.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the synthesis of alkyl azides from alkyl halides.[2][3][4]

Materials:

-

Crude 1-(chloromethoxy)-2-methoxyethane

-

Sodium Azide (NaN₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with sodium azide (1.2 eq).

-

Add anhydrous DMSO to the flask and stir to dissolve the sodium azide.

-

Add a solution of crude 1-(chloromethoxy)-2-methoxyethane (1.0 eq) in a minimal amount of anhydrous DMSO to the sodium azide solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.

-

Once the reaction is complete, quench the reaction by carefully pouring the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the final product, this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis.

| Parameter | Step 1: Chloromethylation | Step 2: Azidation |

| Starting Material | 2-Methoxyethanol | 1-(chloromethoxy)-2-methoxyethane |

| Key Reagents | Paraformaldehyde, Hydrogen Chloride | Sodium Azide |

| Solvent | Anhydrous Dichloromethane | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Stoichiometry (eq) | 2-Methoxyethanol (1.0), Paraformaldehyde (1.2), HCl (excess) | 1-(chloromethoxy)-2-methoxyethane (1.0), NaN₃ (1.2) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-6 hours (typical) | 12-24 hours (typical) |

| Work-up | Aqueous wash, drying, and concentration | Aqueous work-up, extraction, drying, and concentration |

| Purification | Typically used crude | Extraction; column chromatography if necessary |

| Expected Product | 1-(chloromethoxy)-2-methoxyethane | This compound |

Mandatory Visualizations

Caption: Reaction scheme for the synthesis of this compound.

Safety Considerations

The proposed synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Chloromethyl Ethers: 1-(chloromethoxy)-2-methoxyethane is a chloromethyl ether. This class of compounds, including the potential byproduct bis(chloromethyl) ether, is carcinogenic.[5] All manipulations involving this intermediate must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Organic Azides: The target molecule, this compound, is a low molecular weight organic azide. Such compounds are potentially explosive and can be sensitive to heat, shock, and friction.[6][7][8][9][10]

-

Stability: The (Carbon + Oxygen) to Nitrogen ratio for the target molecule is (4+2)/3 = 2, which is below the recommended safety threshold of 3.[7] This indicates that the compound should be handled with extreme caution, synthesized in small quantities, and preferably used in solution without isolation of the neat material.

-

Handling: Do not use metal spatulas or ground glass joints when handling the azide product to avoid the formation of shock-sensitive metal azides or initiation of decomposition.[8][9]

-

Purification: Avoid distillation and sublimation for purification.[6][10] Use extraction or precipitation methods.

-

Solvents: Never use chlorinated solvents in reactions involving sodium azide, as this can lead to the formation of highly explosive diazidomethane or triazidomethane.[6][10]

-

-

Sodium Azide: Sodium azide is highly toxic and can react with acids to form the toxic and explosive gas, hydrazoic acid.

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.[6][8]

All procedures should be performed behind a blast shield, and researchers must be familiar with emergency procedures for handling spills and unexpected reactions.

References

- 1. 1-[(Chloromethoxy)methoxy]-2-methoxyethane | 89268-03-1 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucd.ie [ucd.ie]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

An In-depth Technical Guide to the Chemical Properties of 1-(azidomethoxy)-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 1-(azidomethoxy)-2-methoxyethane. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, where experimental data is unavailable, this guide presents computed data and information from structurally similar compounds to provide a predictive profile. All such instances are clearly noted.

Introduction

This compound, more commonly known as 1-Azido-2-methoxyethane, is an organic compound featuring both an azide and an ether functional group.[1] Its unique structure makes it a potentially versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the azide group allows for its participation in a variety of chemical transformations, most notably in "click chemistry" via Huisgen 1,3-dipolar cycloadditions to form triazoles.[1] This guide aims to consolidate the available information on its chemical properties, synthesis, and safety considerations to support further research and application development.

Chemical and Physical Properties

Table 1: General and Computed Properties of 1-Azido-2-methoxyethane

| Property | Value | Source |

| IUPAC Name | 1-azido-2-methoxyethane | PubChem[2] |

| CAS Number | 80894-21-9 | Smolecule[1] |

| Molecular Formula | C₃H₇N₃O | PubChem[2] |

| Molecular Weight | 101.11 g/mol | PubChem[2] |

| Canonical SMILES | COCCN=[N+]=[N-] | Smolecule[1] |

| InChI Key | MQUOOEBCMHJVBN-UHFFFAOYSA-N | Smolecule[1] |

| Physical Form | Liquid (presumed) | Fluorochem |

| XLogP3 (Computed) | 0.1 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 52.8 Ų | PubChem[2] |

| Heavy Atom Count (Computed) | 7 | PubChem[2] |

Table 2: Experimental Physical Properties of the Related Compound 2-Methoxyethanol

| Property | Value | Source |

| Boiling Point | 124-125 °C | Wikipedia[3] |

| Melting Point | -85 °C | Wikipedia[3] |

| Density | 0.965 g/cm³ | Wikipedia[3] |

| Solubility in Water | Miscible | Wikipedia[3] |

Spectroscopic Data

Experimental spectroscopic data for 1-Azido-2-methoxyethane is not available in public databases. The following represents predicted spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons and the two methylene groups of the ethane backbone.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals for the three carbon atoms in different chemical environments.

-

IR Spectroscopy: The infrared spectrum is predicted to show a characteristic strong absorption band for the azide (-N₃) stretching vibration, typically in the range of 2100-2250 cm⁻¹. C-O-C stretching vibrations for the ether linkage are also expected.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Reactivity and Chemical Behavior

The chemical reactivity of 1-Azido-2-methoxyethane is primarily dictated by the azide functional group.

-

Cycloaddition Reactions: It can readily undergo Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and is often catalyzed by copper(I) compounds.[1]

-

Reduction: The azide group can be reduced to a primary amine (-NH₂) using various reducing agents, such as lithium aluminium hydride or through catalytic hydrogenation. This provides a pathway to synthesize 2-methoxyethanamine derivatives.

-

Substitution Reactions: The azide group can act as a leaving group in certain nucleophilic substitution reactions.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 1-Azido-2-methoxyethane is not published in peer-reviewed literature. However, a general and plausible synthetic route would involve the nucleophilic substitution of a suitable precursor, such as 2-methoxyethyl bromide or 2-methoxyethyl tosylate, with an azide salt like sodium azide.

Proposed Synthesis of 1-Azido-2-methoxyethane

Caption: Proposed two-step synthesis of 1-Azido-2-methoxyethane.

Methodology:

-

Tosylation of 2-Methoxyethanol: 2-Methoxyethanol would first be converted to a better leaving group, such as a tosylate. This can be achieved by reacting 2-methoxyethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The reaction mixture would typically be stirred at a controlled temperature, and the product, 2-methoxyethyl tosylate, would be isolated and purified.

-

Azidation: The resulting 2-methoxyethyl tosylate would then be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction would proceed via an SN2 mechanism, with the azide ion displacing the tosylate group. The reaction would likely require heating to proceed at a reasonable rate. After the reaction is complete, an aqueous workup followed by extraction with an organic solvent and subsequent purification by distillation or chromatography would be necessary to isolate the final product, 1-Azido-2-methoxyethane.

Note: This proposed protocol is based on standard organic synthesis methodologies and would require optimization of reaction conditions and purification procedures.

Safety and Handling

Specific toxicity and hazard data for 1-Azido-2-methoxyethane are not well-documented. However, based on the properties of organic azides and related ethers, the following precautions should be taken:

-

Explosion Hazard: Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, or friction.[1] All reactions involving this compound should be carried out behind a safety shield in a well-ventilated fume hood.

-

Toxicity: While specific data is unavailable, it should be handled with care, avoiding inhalation, ingestion, and skin contact. The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Flammability: The compound may be flammable. It should be kept away from open flames and other sources of ignition.

Conclusion

1-Azido-2-methoxyethane is a chemical compound with significant potential in synthetic chemistry due to its bifunctional nature. The lack of comprehensive experimental data on its physical and chemical properties highlights an area for future research. The predictive information and proposed synthetic protocol provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the applications of this versatile molecule. Further experimental validation of its properties and reactivity is crucial for its safe and effective utilization.

References

An In-Depth Technical Guide to 1-(Azidomethoxy)-2-methoxyethane: Synthesis, Properties, and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(azidomethoxy)-2-methoxyethane, a valuable chemical tool in bioorthogonal chemistry. With the CAS Number 80894-21-9, this bifunctional molecule incorporates both an azide and a methoxy ether group, enabling its use in a variety of bioconjugation and metabolic labeling studies. This document details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Furthermore, it delves into the conceptual application of using such azide-modified molecules for metabolic labeling to probe biological processes, including signaling pathways.

Chemical and Physical Properties

This compound is a small, organic molecule whose structure facilitates its use in biological systems. The azide group is a key functional moiety for bioorthogonal reactions, while the methoxyethane component imparts favorable solubility characteristics. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 80894-21-9 | [1][2] |

| Molecular Formula | C₃H₇N₃O | [1][2] |

| Molecular Weight | 101.11 g/mol | [1] |

| IUPAC Name | 1-azido-2-methoxyethane | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Miscible with water and other solvents | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative procedure based on the synthesis of similar small-molecule azides.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxyethanol (starting material)[3]

-

Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

-

Triethylamine (or other suitable base)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM, anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Mesylation/Tosylation of 2-Methoxyethanol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.

-

-

Azidation:

-

Dissolve the crude intermediate from the previous step in anhydrous dimethylformamide.

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Logical Workflow for Synthesis:

References

1-(azidomethoxy)-2-methoxyethane molecular weight

An In-depth Technical Guide to 1-Azido-2-methoxyethane

This technical guide provides a comprehensive overview of 1-azido-2-methoxyethane, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details the molecule's chemical properties, a representative synthesis protocol, and its primary applications, with a focus on its role in bioconjugation and click chemistry.

Molecular Profile

While the name 1-(azidomethoxy)-2-methoxyethane might be used, the more common and structurally accurate IUPAC name for the compound with the formula C₃H₇N₃O is 1-azido-2-methoxyethane . This compound features a methoxyethyl backbone functionalized with a terminal azide group. The azide moiety makes it a valuable reagent for introducing an azido group into molecules, particularly for subsequent ligation reactions.

Quantitative Data Summary

The key physicochemical properties of 1-azido-2-methoxyethane are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃O | [PubChem][1] |

| Molecular Weight | 101.11 g/mol | [PubChem][1] |

| IUPAC Name | 1-azido-2-methoxyethane | [PubChem][1] |

| CAS Number | 80894-21-9 | [PubChem][1] |

| Appearance | Presumed to be a liquid | N/A |

| Purity (Typical) | 95% | N/A |

Synthesis of 1-Azido-2-methoxyethane

The synthesis of 1-azido-2-methoxyethane is typically achieved via a nucleophilic substitution reaction. This process involves the conversion of a suitable precursor, such as 2-methoxyethanol, into an intermediate with a good leaving group, which is then displaced by an azide ion.

Representative Experimental Protocol

Please note: The following protocol is a representative procedure based on established methods for the synthesis of small organic azides and has not been directly extracted from a publication for this specific molecule.

Objective: To synthesize 1-azido-2-methoxyethane from 1-bromo-2-methoxyethane.

Materials:

-

1-bromo-2-methoxyethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-methoxyethane (1 equivalent) in anhydrous dimethylformamide.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by vacuum distillation.

-

Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Sodium azide is highly toxic.

Applications in Research and Development

1-azido-2-methoxyethane is primarily utilized as a building block in organic synthesis and bioconjugation.

-

Click Chemistry: The terminal azide group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing substrate.[2][3][4]

-

Bioconjugation: Due to its small size and bioorthogonal reactivity, 1-azido-2-methoxyethane can be used to introduce an azide handle onto biomolecules, such as proteins or nucleic acids, for subsequent labeling with reporter molecules (e.g., fluorophores, biotin) that contain a reactive alkyne group.[5][6]

Visualized Workflows

Synthesis Workflow

The logical steps for the synthesis of 1-azido-2-methoxyethane are depicted in the following workflow diagram.

Caption: A diagram illustrating the key stages in the synthesis of 1-azido-2-methoxyethane.

Click Chemistry Application Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using an azide-containing molecule like 1-azido-2-methoxyethane.

Caption: A diagram showing the components and outcome of a typical CuAAC click reaction.

References

Core Stability and Storage Guidelines for 1-(azidomethoxy)-2-methoxyethane

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound 1-(azidomethoxy)-2-methoxyethane is an organic azide, a class of molecules recognized for their high reactivity and potential instability. Due to the scarcity of specific data for this particular compound, this guide synthesizes established safety protocols and stability considerations from closely related chemical structures and functional groups. The recommendations herein are designed to provide a robust framework for the safe handling, storage, and use of this compound in a research and development setting.

Chemical Profile and Inferred Hazards

This compound possesses both an azide functional group and an ether linkage. This combination necessitates careful consideration of hazards associated with both organic azides and ethers. Organic azides are known to be energetic materials, sensitive to external stimuli, while ethers are prone to the formation of explosive peroxides upon storage.

Key Structural Features:

-

IUPAC Name: 1-azido-2-methoxyethane

-

Molecular Formula: C₃H₇N₃O

-

Molecular Weight: 101.11 g/mol

-

SMILES: COCCN=[N+]=[N-]

Stability and Safe Handling

The stability of organic azides is a critical safety concern. They can be sensitive to light, heat, friction, and mechanical shock, potentially leading to violent decomposition.[2] The stability of an organic azide is influenced by its molecular structure. Two guiding principles for assessing stability are the carbon-to-nitrogen ratio (C/N) and the "Rule of Six".[2]

For this compound:

-

C/N Ratio: The ratio of carbon atoms to nitrogen atoms is 3:3 or 1. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and are recommended to be used or quenched promptly.[2]

Given its C/N ratio, this compound should be treated as a potentially explosive compound.

General Handling Precautions for Organic Azides:

-

Always work on the smallest possible scale.

-

Use personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves.[3]

-

Handle the compound within a chemical fume hood.[3]

-

Use plastic or glass spatulas; never use metal spatulas to avoid the formation of highly sensitive metal azides.[2][3]

-

Avoid friction and grinding. Do not use ground-glass joints with azide-containing compounds, as friction can trigger detonation.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Take precautionary measures against static discharge.

-

Avoid mixing with acids, as this can form the highly toxic and explosive hydrazoic acid.[2]

-

Do not mix with halogenated solvents like dichloromethane or chloroform.[2][3]

Storage and Decomposition

Proper storage is paramount to maintaining the stability of this compound and preventing hazardous reactions.

Recommended Storage Conditions:

-

Temperature: Store at low temperatures, such as in a freezer at -18°C or -20°C.[2][4]

-

Light: Protect from light. Store in amber-colored containers, preferably plastic.[1][2]

-

Atmosphere: Store under an inert atmosphere.[4]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Segregation: Store away from incompatible materials such as oxidizing agents, strong acids, and metals.[2]

Peroxide Formation: The ether linkage in this compound presents a risk of peroxide formation upon exposure to air and light. These peroxides can be explosive, especially when concentrated.

-

Testing: It is crucial to test for the presence of peroxides before heating or distilling the compound. Test for peroxide formation or discard the material after one year.

-

Inhibition: The addition of a peroxide inhibitor may be considered for longer-term storage, although compatibility with the azide group should be verified.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table summarizes key hazard and storage parameters based on general knowledge of organic azides and related ethers.

| Parameter | Value/Recommendation | Source/Rationale |

| Hazard Class | Potentially Explosive, Flammable, Toxic | Inferred from organic azide and ether properties[1][2] |

| Storage Temperature | -18°C to -20°C | General recommendation for organic azides[2][4] |

| Light Sensitivity | Protect from light | General recommendation for organic azides[1][2] |

| Shock/Friction Sensitivity | High | Characteristic of small organic azides[2] |

| Incompatible Materials | Acids, Metals, Oxidizing Agents, Halogenated Solvents | General for azides[2][3] |

| Peroxide Formation Risk | Yes | Due to ether linkage |

| Recommended Container | Tightly sealed, amber, plastic | To protect from light and prevent metal contact[2] |

Experimental Protocols

Protocol for Handling and Dispensing:

-

Preparation: Before handling, ensure a chemical fume hood is operational and a blast shield is available if working with larger quantities or for the first time. Prepare an appropriate quenching solution (e.g., a solution of sodium nitrite in case of spills).

-

Personal Protective Equipment: Don appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: If the compound is stored under an inert atmosphere, use appropriate techniques (e.g., cannula transfer) to maintain it.

-

Dispensing: Use only plastic or glass spatulas and weighing boats. Avoid any contact with metal surfaces.

-

Cleaning: Clean any spills immediately with an appropriate quenching agent and decontaminate surfaces.

-

Waste Disposal: Dispose of azide-containing waste in a designated, separate waste stream. Never mix azide waste with acidic waste.[2]

Protocol for Peroxide Testing (Qualitative):

-

Sample Preparation: In a fume hood, place a small aliquot (1-2 mL) of the this compound solution in a clean, dry test tube.

-

Reagent Addition: Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution.

-

Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Alternative: Peroxide test strips can also be used for a more convenient qualitative test.

Visualizations

References

solubility of 1-(azidomethoxy)-2-methoxyethane in organic solvents

Disclaimer: Quantitative solubility data for the specific compound 1-(azidomethoxy)-2-methoxyethane is not available in publicly accessible literature or databases. This guide provides a framework based on the general principles of organic chemistry, outlining the expected solubility characteristics and a standardized protocol for its experimental determination.

Introduction and Theoretical Solubility Profile

This compound is an organic molecule containing several key functional groups that dictate its solubility: two ether linkages (-O-) and an azido group (-N₃). The ether groups are polar and can act as hydrogen bond acceptors, while the azide group is a polar functionality. The overall molecule has a relatively low molecular weight and lacks hydrogen bond donating capabilities.

Based on the "like dissolves like" principle, the following solubility characteristics can be predicted:

-

High Solubility: Expected in polar aprotic solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Dimethylformamide (DMF)) and chlorinated solvents (e.g., Dichloromethane (DCM), Chloroform). The ether and azide groups can interact favorably with these solvents.

-

Moderate to High Solubility: Expected in polar protic solvents like short-chain alcohols (e.g., Methanol, Ethanol)[1].

-

Low to Negligible Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) and in water. While the molecule has polar groups, the absence of a hydroxyl (-OH) group and the presence of the hydrocarbon backbone limit its miscibility with water[2].

Quantitative Solubility Data (Template)

As specific experimental data is unavailable, the following table serves as a template for recording experimentally determined solubility values. It is recommended to measure solubility at a standard temperature (e.g., 25 °C) and pressure.

| Solvent Name | Solvent Type | Quantitative Solubility ( g/100 mL) | Observations |

| Dichloromethane (DCM) | Chlorinated | Data Unavailable | |

| Tetrahydrofuran (THF) | Polar Aprotic | Data Unavailable | |

| Acetone | Polar Aprotic | Data Unavailable | |

| Acetonitrile (ACN) | Polar Aprotic | Data Unavailable | |

| Ethyl Acetate | Polar Aprotic | Data Unavailable | |

| Methanol | Polar Protic | Data Unavailable | |

| Ethanol | Polar Protic | Data Unavailable | |

| Toluene | Nonpolar | Data Unavailable | |

| n-Hexane | Nonpolar | Data Unavailable | |

| Water | Polar Protic | Data Unavailable |

Generalized Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound using the isothermal equilibrium shake-flask method[3].

3.1 Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps (e.g., 10 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This time may need to be optimized.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Quantification: Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as g/100 mL or mol/L.

Visualized Workflows

The following diagrams illustrate the logical workflow for solubility prediction and the experimental protocol described above.

Caption: Logical workflow for predicting the solubility of the target compound.

Caption: Step-by-step workflow for the isothermal shake-flask solubility experiment.

References

An In-depth Technical Guide to the Safety Profile of 1-(azidomethoxy)-2-methoxyethane

Introduction

1-(azidomethoxy)-2-methoxyethane is a bifunctional organic molecule containing both an ether and an organic azide group. The presence of the azido group (-N₃) introduces a high degree of energy, classifying it as a potentially explosive material.[1][2][3] Organic azides are known for their sensitivity to external stimuli such as heat, light, shock, and pressure, which can lead to violent decomposition.[1][4] The ether linkage, while generally more stable, can also pose hazards such as peroxide formation. This guide aims to provide a detailed overview of the potential hazards, safe handling procedures, and emergency protocols for this compound, based on inferred data and established safety principles for related chemical classes.

Physical and Chemical Properties

Quantitative data for this compound is limited to computed values. The following table summarizes the available information.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃O | PubChem[1] |

| Molecular Weight | 101.11 g/mol | PubChem[1] |

| IUPAC Name | 1-azido-2-methoxyethane | PubChem[1] |

| CAS Number | 80894-21-9 | PubChem[1] |

| Topological Polar Surface Area | 76.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 101.058911855 Da | PubChem[1] |

For comparative purposes, the properties of structurally related ether compounds are presented in Table 2.

Table 2: Physical and Chemical Properties of Structurally Related Ether Compounds

| Property | 1,2-Dimethoxyethane |

| CAS Number | 110-71-4 |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Boiling Point | 85 °C |

| Melting Point | -58 °C |

| Density | 0.867 g/cm³ at 25 °C |

Hazard Identification and Assessment

The primary hazards associated with this compound stem from its organic azide functionality, with secondary hazards related to its ether structure.

3.1. Explosive Hazard of the Azido Group

Organic azides are energetic materials that can decompose explosively.[5] The stability of an organic azide is often assessed by the ratio of carbon and oxygen atoms to nitrogen atoms. For this compound (C₃H₇N₃O), this ratio is (3 + 1) / 3 = 1.33. Organic azides with a (C+O)/N ratio of less than 3 are generally considered to be explosive and should be handled with extreme caution.[6]

The following diagram illustrates the contributing hazards from the distinct functional groups in the molecule.

3.2. Health Hazards

While specific toxicological data for this compound is unavailable, information from related compounds and the azide functional group suggests the following potential health hazards:

-

Toxicity: The azide ion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[6][7] Exposure can occur through inhalation, ingestion, or skin absorption.[1] Symptoms of azide exposure may include dizziness, weakness, headache, nausea, and in severe cases, respiratory failure.[2][6]

-

Irritation: Similar ether compounds can cause skin and eye irritation.[2]

-

Reproductive Toxicity: Some related glyme ethers have been shown to have reproductive toxicity.[3][8]

Table 3: Toxicological Data for a Structurally Related Ether Compound (1,2-Dimethoxyethane)

| Hazard | Classification |

| Acute Toxicity (Inhalation) | Category 4 |

| Skin Irritation | Category 2 |

| Reproductive Toxicity | Category 1B |

3.3. Environmental Hazards

Data on the environmental fate and impact of this compound is not available. However, discharge into the environment should be avoided.[2]

Experimental Protocols and Safe Handling

Given the potential for explosive decomposition, all work with this compound must be conducted with stringent safety precautions.

4.1. Engineering Controls

-

All manipulations should be carried out in a certified chemical fume hood.

-

A blast shield should be used at all times, with the fume hood sash positioned as low as possible.[2]

-

The work area should be kept clear of unnecessary equipment and chemicals.[2]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific breakthrough times.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

4.3. Safe Handling and Storage

-

Quantity: Use the smallest possible quantities for experiments.[2]

-

Utensils: Do not use metal spatulas or other metal utensils, as they can form shock-sensitive metal azides.[1][2]

-

Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form extremely unstable di- and tri-azidomethanes.[1][4]

-

Acids: Keep away from acids to prevent the formation of highly toxic and explosive hydrazoic acid.[1][6]

-

Heating and Concentration: Do not heat the compound directly. Avoid concentrating solutions containing this compound through rotary evaporation or distillation.[2]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[2][3] It is recommended to store organic azides at low temperatures (e.g., -18°C).[1]

4.4. Waste Disposal

-

Azide-containing waste must be collected in a dedicated, clearly labeled waste container.[1]

-

Do not mix azide waste with acidic waste.[1]

-

Prior to disposal, it is best practice to chemically convert the organic azide to a more stable derivative, such as an amine, if a safe and validated protocol is available.[1]

-

All waste disposal must follow institutional and local regulations for hazardous materials.

The following diagram outlines a general workflow for handling potentially explosive azido compounds.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. ucd.ie [ucd.ie]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. research.wayne.edu [research.wayne.edu]

- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 8. Organic azide - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 1-(azidomethoxy)-2-methoxyethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-(azidomethoxy)-2-methoxyethane, a molecule of interest in synthetic chemistry and drug discovery due to its unique combination of an azido group, amenable to click chemistry, and an acetal linkage. In the absence of directly published experimental data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible synthetic protocol and a logical workflow for spectroscopic analysis are presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known spectroscopic behaviors of related functional groups and should be considered as a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH ₂-N₃ | 4.8 - 5.2 | Singlet | - |

| O-CH ₂-CH₂-O | 3.6 - 3.8 | Triplet | 5 - 7 |

| CH₂-CH ₂-O | 3.4 - 3.6 | Triplet | 5 - 7 |

| O-CH ₃ | 3.3 - 3.4 | Singlet | - |

Predicted spectra are based on the analysis of similar acetal and azido-containing compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| O-C H₂-N₃ | 85 - 95 |

| O-C H₂-CH₂-O | 70 - 75 |

| CH₂-C H₂-O | 68 - 72 |

| O-C H₃ | 55 - 60 |

Note: The chemical shifts are estimated based on the influence of adjacent electronegative atoms (oxygen and azide group).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | 2100 - 2150 | Strong |

| C-O-C (acetal) stretch | 1150 - 1050 | Strong |

| C-H (alkane) stretch | 2850 - 3000 | Medium-Strong |

The strong azide stretch is a key diagnostic peak for this molecule. The C-O-C stretching region may show multiple bands due to the different ether linkages.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |

| [M-N₂]⁺ | Loss of nitrogen gas from the molecular ion |

| [M-N₃]⁺ | Loss of the azide radical |

| [CH₂(OCH₂CH₂OCH₃)]⁺ | Fragment corresponding to the acetal portion |

| [CH₂OCH₃]⁺ | Methoxy-methyl fragment |

| [CH₂CH₂OCH₃]⁺ | Methoxy-ethyl fragment |

The fragmentation pattern is expected to be dominated by the loss of the labile azide group and cleavage of the acetal linkage.

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from the readily available 2-methoxyethanol.

Step 1: Chloromethylation of 2-methoxyethanol

-

To a stirred solution of 2-methoxyethanol and paraformaldehyde in an inert solvent (e.g., dichloromethane), dry hydrogen chloride gas is bubbled at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The resulting chloromethyl ether, 1-(chloromethoxy)-2-methoxyethane, is carefully isolated, as chloromethyl ethers are potent carcinogens.

Step 2: Azide Substitution

-

The crude 1-(chloromethoxy)-2-methoxyethane is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium azide is added in excess, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the C-Cl bond and appearance of the N₃ stretch).

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Note on Safety: Azides, especially small organic azides, can be explosive. Proper safety precautions, including the use of a blast shield, are essential. Chloromethyl ethers are carcinogenic and should be handled with extreme care in a well-ventilated fume hood.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a newly synthesized compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Potential Hazards of Working with Azido Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido compounds are a versatile and powerful class of reagents extensively utilized in chemical synthesis, particularly in drug development for the construction of complex molecular architectures and bioconjugation via "click chemistry". However, their utility is shadowed by inherent risks, primarily stemming from their energetic nature. Azides can be highly reactive, toxic, and potentially explosive under certain conditions. A thorough understanding of their hazardous properties and strict adherence to safety protocols are paramount to mitigate the risks of accidents. This guide provides a comprehensive overview of the potential hazards associated with azido compounds, including their thermal and mechanical sensitivity, toxicity, and incompatible materials. It further details experimental protocols for stability assessment and outlines safe handling, storage, and disposal procedures.

Introduction to Azido Compounds and Their Associated Hazards

Azido compounds, characterized by the presence of the azido functional group (-N₃), are widely employed in organic synthesis due to their diverse reactivity. They serve as precursors to amines, participants in 1,3-dipolar cycloadditions (most notably the azide-alkyne Huisgen cycloaddition), and partners in the Staudinger ligation.[1] Despite their synthetic utility, both organic and inorganic azides can be energetic materials, prone to rapid and violent decomposition with the release of significant energy.[2] This decomposition can be initiated by various stimuli, including heat, light, shock, and friction.[3][2]

The primary hazards associated with azido compounds can be categorized as:

-

Explosive Decomposition: The high nitrogen content of the azide group contributes to a positive heat of formation, making many azido compounds thermodynamically unstable.[4] Decomposition, often exothermic, liberates nitrogen gas, which can lead to a rapid pressure increase and explosion, especially in a closed system.[5] Small molecules with a high nitrogen-to-carbon ratio are particularly prone to violent decomposition.[2][6]

-

Toxicity: The azide ion (N₃⁻) is acutely toxic, with a toxicity profile similar to that of cyanide.[2] It can be fatal if inhaled, absorbed through the skin, or swallowed.[7] Exposure can lead to a range of symptoms, including dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3] Hydrazoic acid (HN₃), which can be formed by the protonation of azide salts, is a highly toxic and volatile liquid that also poses a severe explosion hazard.[7][8]

-

Formation of Highly Sensitive Byproducts: Azides can react with a variety of common laboratory materials to form dangerously unstable compounds. For instance, reaction with heavy metals (e.g., copper, lead, silver, mercury) can produce heavy metal azides, which are often highly shock-sensitive and can detonate unexpectedly.[2][7] Similarly, the use of halogenated solvents like dichloromethane or chloroform with azides can lead to the formation of extremely unstable di- and tri-azidomethane.[2][9]

Stability Assessment of Azido Compounds

A critical aspect of safely working with azido compounds is the ability to assess their stability. Several empirical rules and analytical techniques are employed for this purpose.

Empirical Rules for Stability Estimation

Two widely used empirical rules provide a preliminary assessment of the stability of organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: This rule suggests that the number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[6] Compounds with a C/N ratio between 1 and 3 may be synthesized in small quantities but should be handled with extreme caution and used or quenched promptly.[6]

-

Rule of Six: This guideline posits that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) provides sufficient "ballast" to render the compound relatively safe to handle.[6]

Quantitative Stability Data

The following table summarizes available quantitative data on the thermal stability and sensitivity of various azido compounds. It is important to note that these values can be influenced by the experimental conditions and the purity of the sample.

| Compound | Molecular Formula | Decomposition Onset (Tonset, °C) | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) | Reference(s) |

| Inorganic Azides | |||||

| Sodium Azide | NaN₃ | ~275 | - | - | [7] |

| Lead(II) Azide | Pb(N₃)₂ | - | - | 0.1 | [10] |

| Organic Azides | |||||

| Ethyl Azidoacetate | C₄H₇N₃O₂ | 225 | - | - | |

| Methoxyethyl Azide | C₃H₇N₃O | 173 | - | - | |

| Azidoacetylamide | C₂H₄N₄O | 157 | - | - | |

| Azidoacetone | C₃H₅N₃O | 130 | - | - | |

| 2-Azidophenylmethanol | C₇H₇N₃O | - | - | - | [2][11] |

| 2-Azidobenzaldehyde | C₇H₅N₃O | - | - | - | [2][11] |

| 1-(2-Azidophenyl)ethanone | C₈H₇N₃O | - | - | - | [2][11] |

| (2-Azidophenyl)(phenyl)methanone | C₁₃H₉N₃O | - | - | - | [2][11] |

| 1-Azido-2-nitrobenzene | C₆H₄N₄O₂ | - | - | - | [2][11] |

| 5-Azido-4,4′,5′-trinitro-1H,1′H-2,2′-biimidazole | C₆H₂N₁₂O₆ | 252 | 5-10 J | >240 | [10] |

| Dihydroxylammonium 5-azido-4,4′,5′-trinitro-[2,2′-biimidazole]-1,1′-diide | C₆H₆N₁₄O₈ | 245 | 5-10 J | >240 | [10] |

Note: Impact sensitivity is often reported as H₅₀, the height from which a standard weight must be dropped to cause initiation in 50% of trials. A lower H₅₀ value indicates greater sensitivity.[12][13] Friction sensitivity is the force required to initiate a reaction.

Experimental Protocols for Stability Assessment

For a more rigorous evaluation of the hazards posed by a specific azido compound, several analytical techniques are employed. These tests should only be performed by trained personnel in appropriate facilities.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal stability, decomposition onset temperature (Tonset), and the enthalpy of decomposition (ΔHd).[14][15]

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of the azido compound is hermetically sealed in a sample pan (e.g., aluminum, gold-plated steel).

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC instrument.

-

The temperature is ramped at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically nitrogen).

-

The heat flow to or from the sample is recorded as a function of temperature.

-

An exothermic peak indicates the decomposition of the azide. The onset of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is used to simulate a worst-case thermal runaway scenario in an adiabatic environment. It provides data on the time to maximum rate of decomposition and the corresponding pressure increase.[16][17]

Methodology:

-

A larger sample (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium, Hastelloy).

-

The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat loss to the surroundings).

-

The sample is heated in a stepwise manner (heat-wait-search mode). The instrument holds the temperature constant and monitors for any self-heating.

-

If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, and the calorimeter temperature is controlled to match the sample temperature.

-

The temperature and pressure of the sample are recorded as a function of time as the decomposition reaction accelerates.

Impact Sensitivity Testing (BAM Fallhammer)

Principle: The BAM Fallhammer test determines the sensitivity of a substance to impact energy.[3][18][19]

Methodology:

-

A small amount of the substance (typically 40 mm³) is placed in a standardized steel cylinder and collar assembly.

-

A drop-weight of a specified mass (e.g., 1, 5, or 10 kg) is released from a known height onto a striker pin in contact with the sample.

-

The outcome (explosion, decomposition, or no reaction) is observed.

-

The "up-and-down" method is typically used to determine the H₅₀ value, the height at which there is a 50% probability of initiation.

Friction Sensitivity Testing

Principle: This test assesses the sensitivity of a substance to frictional stimuli.[20][21]

Methodology:

-

A small amount of the sample is spread on a porcelain plate.

-

A porcelain pin is then drawn across the sample under a specified load.

-

The test is repeated with increasing loads until initiation (e.g., crackling, smoke, or flame) is observed.

-

The result is reported as the load at which initiation occurs.

Safe Handling and Emergency Procedures

Strict adherence to established safety protocols is crucial when working with azido compounds.

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All work with azido compounds should be conducted in a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[7]

-

Blast Shield: A blast shield should be used, especially when working with new or potentially unstable azides, or when scaling up reactions.[7]

-

Personal Protective Equipment:

Safe Work Practices

-

Minimize Quantities: Work with the smallest possible scale of azido compounds.[19]

-

Avoid Incompatible Materials:

-

Metals: Do not use metal spatulas or stir bars. Use plastic or ceramic alternatives.[7][9] Avoid contact with heavy metals and their salts.[2]

-

Acids: Avoid contact with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.[7]

-

Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform.[2][9]

-

-

Control of Energy Sources:

-

Heat: Avoid heating azido compounds unless their thermal stability is well-characterized. Use a heating mantle with a temperature controller and avoid direct heating with a hot plate.

-

Friction and Shock: Avoid grinding, scraping, or subjecting azido compounds to mechanical shock.[2]

-

-

Purification: Avoid distillation or sublimation of volatile azides. Purification should be limited to extraction and precipitation.[19]

Spill and Emergency Procedures

-

Spill Cleanup:

-

For small spills, absorb liquids with an inert material (e.g., vermiculite, sand).

-

For solid spills, gently sweep up the material, avoiding dust generation.

-

Decontaminate the spill area with a 10% sodium hydroxide solution followed by a water rinse.[23]

-

Collect all contaminated materials in a designated, properly labeled waste container.

-

-

In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[24]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[22]

-

Inhalation: Move to fresh air immediately and seek medical attention.[22]

-

Synthesis, Quenching, and Disposal

Safe Synthesis Practices

-

When synthesizing azido compounds, it is crucial to follow established and well-vetted procedures.[5][25]

-

Maintain strict temperature control, especially during exothermic reactions.

-

Ensure adequate ventilation and use appropriate engineering controls.

Quenching of Residual Azide

Unreacted azide in a reaction mixture must be safely quenched before workup and disposal. A common method involves the use of nitrous acid, which is generated in situ.[7][26]

Procedure for Quenching Sodium Azide:

-

In a well-ventilated fume hood, cool the reaction mixture in an ice bath.

-

Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂).

-

Carefully and slowly add a dilute acid (e.g., 2M HCl or acetic acid) dropwise with vigorous stirring. This will generate nitrous acid in situ, which reacts with the azide to form nitrogen gas.

-

The addition of acid should be slow to control the rate of gas evolution.

-

After the addition is complete, allow the mixture to stir for a period to ensure all the azide has been destroyed.

Disposal of Azide Waste

-

Azide-containing waste should never be disposed of down the drain, as it can react with lead or copper plumbing to form explosive metal azides.[7]

-

All azide waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.

-

The waste should be segregated from other waste streams, particularly acidic waste.

Visualized Workflows and Decision-Making

The following diagrams, generated using Graphviz (DOT language), illustrate key safety workflows and decision-making processes when working with azido compounds.

Caption: A decision tree for assessing the risks associated with a new or unknown azido compound.

Caption: A sequential workflow for the safe handling of azido compounds in a laboratory setting.

Caption: A simplified diagram illustrating the decomposition of an organic azide to a nitrene intermediate and nitrogen gas upon energy input.

Conclusion

Azido compounds are indispensable tools in modern chemical research and drug development. However, their energetic nature demands a high level of respect and caution. By understanding the fundamental principles of their stability, employing rigorous analytical techniques for hazard assessment, and adhering to strict safety protocols for handling, storage, and disposal, researchers can safely harness the synthetic power of azides. This guide serves as a foundational resource for promoting a culture of safety in laboratories where these valuable yet hazardous compounds are utilized. Continuous education, careful planning, and a vigilant approach are the cornerstones of preventing accidents when working with azido compounds.

References

- 1. A safer, greener and faster synthesis process of sodium azide by simply altering the alcohol reactant - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. fauske.com [fauske.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Free Fast Azidation by Using Tetrabutylammonium Azide: Effective Synthesis of Alkyl Azides and Well-Defined Azido-End Polymethacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. reddit.com [reddit.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. torontech.com [torontech.com]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. kelvn.in [kelvn.in]

- 19. kr.ec21.com [kr.ec21.com]

- 20. Friction sensitivity - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. ehs.yale.edu [ehs.yale.edu]

- 23. lsuhsc.edu [lsuhsc.edu]

- 24. campus.kennesaw.edu [campus.kennesaw.edu]

- 25. Synthesis and Reduction of Azides [chemistry.mdma.ch]

- 26. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

An In-depth Technical Guide to Azide-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Click chemistry" is a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, are stereospecific, and can be conducted in benign solvents.[1] Among the reactions that fit these criteria, the azide-alkyne cycloaddition has emerged as a cornerstone of modern chemical ligation, finding extensive applications in drug discovery, materials science, and bioconjugation.[2][3] This is largely due to the fact that azides and alkynes are abiotic and thus do not participate in side reactions with biological molecules, making the reaction highly bioorthogonal.[4]

This technical guide provides an in-depth exploration of the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It will cover their mechanisms, quantitative aspects, detailed experimental protocols, and applications, with a focus on their relevance to researchers and professionals in drug development.

Core Principles and Mechanisms

The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole.[5] However, the thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][5] Click chemistry variations of this reaction overcome these limitations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction.[5] It utilizes a copper(I) catalyst to regiospecifically generate the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[1][5] The reaction exhibits a remarkable rate acceleration of 107 to 108 compared to the uncatalyzed version.[1]

The mechanism involves the formation of a copper acetylide intermediate.[6][7] The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed.[9][10] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide due to the high ring strain.[11] This reaction is highly bioorthogonal and has been widely adopted for in vivo labeling and imaging.[11]

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[11] Various cyclooctynes have been developed to tune the reaction kinetics and stability, including dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and bicyclo[6.1.0]non-4-yne (BCN).[12]

Quantitative Data Comparison

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a key consideration. The following table summarizes typical second-order rate constants for various azide-alkyne cycloaddition reactions.

| Reaction Type | Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Notes |

| CuAAC | Terminal Alkyne | Benzyl Azide | 10 to 10⁴ | Rate is dependent on ligand and solvent.[10] |

| SPAAC | DIBO | Azido-functionalized dye | 7.7 x 10⁻⁴ (on surface) | Slower than in solution.[13] |

| SPAAC | ADIBO | Azido-functionalized dye | 4.4 x 10⁻³ (on surface) | Faster than DIBO on a surface.[13] |

| SPAAC | DBCO | Benzyl Azide | ~0.3 | A commonly used cyclooctyne. |

| SPAAC | DIFO | Benzyl Azide | ~0.07 | Known for its stability. |

| SPAAC | BCN | Benzyl Azide | ~0.03 | Another stable cyclooctyne option. |

| IEDDA | TCO | Tetrazine | 1 to 10⁶ | Inverse electron demand Diels-Alder, often faster than SPAAC.[14] |

Note: Rate constants can vary significantly based on solvent, temperature, and the specific substituents on the azide and alkyne.

Applications in Drug Development

Click chemistry has revolutionized several aspects of drug discovery and development.[15][16][17] Its applications include:

-

High-Throughput Screening: The reliability and specificity of click chemistry allow for the rapid synthesis of large compound libraries for screening against biological targets.[15]

-

Fragment-Based Drug Discovery: Click chemistry is used to link small molecular fragments that bind to adjacent sites on a protein target, creating a high-affinity ligand.[15]

-

Bioconjugation: This is one of the most widespread applications. Click chemistry is used to attach drugs to targeting moieties like antibodies (creating antibody-drug conjugates or ADCs), link imaging agents to biomolecules, and immobilize proteins on surfaces.[18]

-

Prodrug Synthesis: Click chemistry can be employed to attach protecting groups to a drug, which are then cleaved under specific physiological conditions to release the active compound.[17]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for bioconjugation. Optimization is often necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[19]

-

THPTA ligand stock solution (e.g., 100 mM in water)[20]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[19]

-

Aminoguanidine (optional, to scavenge reactive oxygen species)[19]

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the buffer to achieve the desired final concentration (e.g., 25-50 µM).[19]

-

Add the azide-functionalized dye to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is common.

-

Prepare the catalyst premix: in a separate tube, combine the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.[21] Let this mixture stand for a few minutes.

-

Add the catalyst premix to the protein-dye mixture. Final concentrations are typically in the range of 50-250 µM for copper.[21]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[21]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

-

Purify the labeled protein from excess reagents using an appropriate method, such as size exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized biotin.

Materials:

-

Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azido sugar)

-

DBCO-biotin conjugate (e.g., in DMSO or PBS)

-

Cell culture medium or PBS

Procedure:

-

Wash the azide-labeled cells twice with cold PBS to remove any unreacted azido sugar.

-

Resuspend the cells in fresh, serum-free medium or PBS.

-

Add the DBCO-biotin conjugate to the cell suspension. A final concentration of 25-100 µM is a good starting point.

-

Incubate the cells at 37°C for 30-60 minutes. Incubation times may need to be optimized.

-

Wash the cells three times with PBS to remove any unreacted DBCO-biotin.

-

The biotin-labeled cells are now ready for downstream applications, such as flow cytometry analysis with a fluorescently labeled streptavidin or cell sorting.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for labeling a biomolecule using click chemistry, followed by a downstream analysis.

Conclusion

Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, provides a powerful and versatile toolkit for researchers in the life sciences and drug development.[2] Its high efficiency, specificity, and bioorthogonality have enabled advancements that were previously challenging to achieve.[17][18] By understanding the underlying mechanisms and having access to robust protocols, scientists can effectively leverage this chemistry to create novel therapeutics, diagnostics, and research tools.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. csmres.co.uk [csmres.co.uk]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcmarot.com [jcmarot.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. bioclone.net [bioclone.net]

- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. confluore.com [confluore.com]

- 21. jenabioscience.com [jenabioscience.com]

mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An In-depth Technical Guide to the Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction